5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide
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Overview
Description
5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide is an organic compound with the molecular formula C11H16ClN3O It is a derivative of benzamide and contains functional groups such as an amino group, a chloro group, and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide typically involves multiple steps:
Starting Material: The synthesis begins with 3-methyl-2-nitrobenzoic acid methyl ester.
Reduction: The nitro group is reduced to an amino group using iron powder and acid in water, yielding 3-methyl-2-amino benzoic acid methyl ester.
Chlorination: The amino compound is then chlorinated using sulfonyl chloride in an inert organic solvent to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation can produce corresponding nitro or hydroxyl derivatives.
Scientific Research Applications
5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It serves as a precursor for the synthesis of various agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-N,3-dimethylbenzamide: Similar structure but lacks the dimethylaminoethyl group.
5-Amino-2-chloropyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness
5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
5-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15(2)6-5-14-11(16)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6,13H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCRORDEUJPUJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC(=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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